methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.09364285 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 1021219-89-5) is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a tetrahydroquinazoline core, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C19H18N2O5S |
Molecular Weight | 386.4 g/mol |
CAS Number | 1021219-89-5 |
The compound features a sulfanylidene group and methoxy substituents on the phenyl ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with a tetrahydroquinazoline structure exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydroquinazoline can inhibit the growth of various cancer cell lines. Specifically, methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo derivatives showed promising results in inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In vitro studies suggest that methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : In a controlled study involving cancer cell lines (e.g., HeLa and MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed zones of inhibition comparable to established antibiotics, suggesting its viability as an alternative antimicrobial agent .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to reduced inflammation and cytokine production.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-15-7-4-11(8-16(15)25-2)10-21-17(22)13-6-5-12(18(23)26-3)9-14(13)20-19(21)27/h4-9H,10H2,1-3H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDFBCGEHRDNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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